Regioisomeric Advantage of 5-Carboxylate vs. 4-Carboxylate: Computed Lipophilicity and Polarity
Methyl 7-Bromoquinoline-5-carboxylate exhibits a computed XLogP3-AA value of 2.7, which is 0.2 units lower than the XLogP3 of 2.9 for its 4-carboxylate regioisomer, methyl 7-bromoquinoline-4-carboxylate [1]. Both compounds share an identical topological polar surface area (TPSA) of 39.2 Ų [2]. This lower lipophilicity for the 5-carboxylate suggests potentially improved aqueous solubility and altered membrane permeability compared to the 4-substituted analog, factors critical for modulating pharmacokinetic profiles in lead optimization campaigns.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 (XLogP3-AA) |
| Comparator Or Baseline | Methyl 7-bromoquinoline-4-carboxylate (XLogP3: 2.9) |
| Quantified Difference | 0.2 units lower |
| Conditions | Computed by XLogP3 3.0 software (PubChem release 2019.06.18) |
Why This Matters
A 0.2-unit difference in LogP can correspond to a measurable shift in a compound's lipophilic efficiency (LipE) and its subsequent ADME properties, directly impacting the selection of a lead scaffold in a medicinal chemistry program.
- [1] PubChem. (2026). Computed Descriptors for Methyl 7-Bromoquinoline-5-carboxylate (CID 154791977) and Methyl 7-bromoquinoline-4-carboxylate (CID 53419781). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for Methyl 7-Bromoquinoline-5-carboxylate (CID 154791977) and Methyl 7-bromoquinoline-4-carboxylate (CID 53419781). National Center for Biotechnology Information. View Source
